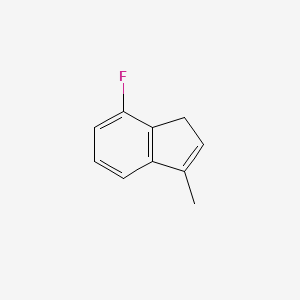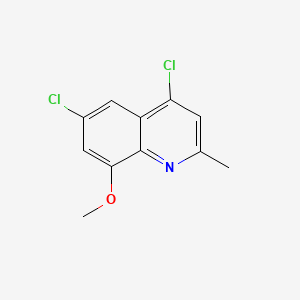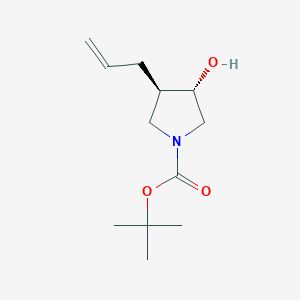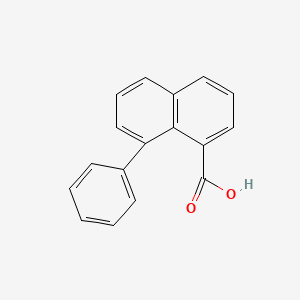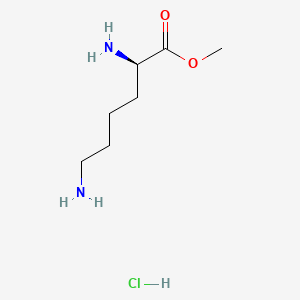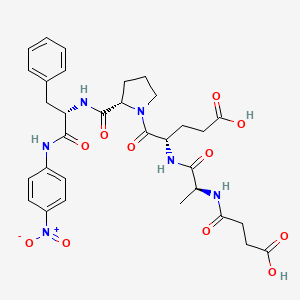
Rutaretin
Übersicht
Beschreibung
Rutaretin is a natural compound found in Atalantia racemosa . It belongs to the class of coumarins . The molecular formula of Rutaretin is C14H14O5 and it has a molecular weight of 262.26 .
Molecular Structure Analysis
Rutaretin has a complex molecular structure. The compound of Rutaretin crystallizes in monoclinic space group C2 .Physical And Chemical Properties Analysis
Rutaretin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Benefits
Rutaretin, as a component of Ruta graveolens L. , has been recognized for its significant pharmaceutical benefits. It contributes to the plant’s medicinal properties, which include anti-inflammatory and analgesic effects, anti-androgenic activity, and anti-hyperglycemic effects. Additionally, it exhibits anti-hyperlipidemic effects and xanthine oxidase inhibition activity, which are valuable in the treatment and management of metabolic disorders .
Anticancer Properties
The anticancer properties of Rutaretin are noteworthy. It’s involved in the pharmacological activities of common rue, which has been used in traditional medicine to combat various types of cancers. The compound’s mechanism of action includes the inhibition of cancer cell proliferation and inducing apoptosis in malignant cells .
Natural Product Synthesis
Rutaretin is a key intermediate in the synthesis of natural products. Its structural complexity and reactivity make it a valuable building block for the synthesis of more complex molecules with potential biological activities, including therapeutic agents .
Food Science Applications
In food sciences, Rutaretin could be explored for its potential as a natural preservative due to its antioxidant properties. Its inclusion in food products could enhance shelf life and nutritional value by preventing oxidative damage .
Cosmetic Industry
The cosmetic industry could benefit from Rutaretin’s properties, particularly its ability to absorb UV radiation, which could be utilized in the formulation of sunscreens and anti-aging products. Its antioxidant activity also makes it a candidate for skin care products aimed at protecting and rejuvenating the skin .
Environmental Applications
Rutaretin may have environmental applications, particularly in the development of natural pesticides. Its bioactive properties could be harnessed to create eco-friendly pest control solutions that are less harmful to the environment compared to synthetic chemicals .
Chemical Defense Mechanism in Plants
Rutaretin is presumed to be produced by plants as a chemical defense to discourage predation. This natural role could inspire bio-mimetic strategies in agriculture and horticulture to protect crops from pests and diseases .
Analytical Chemistry
In analytical chemistry, Rutaretin can be used as a standard or reference compound in chromatographic analyses to identify and quantify the presence of similar compounds in various samples, aiding in quality control and research studies .
Safety and Hazards
Wirkmechanismus
Target of Action
Rutaretin primarily targets the enzyme phosphatidate phosphohydrolase . This enzyme plays a crucial role in the metabolism of phosphatidylcholine, a major component of cell membranes .
Mode of Action
Rutaretin exerts its effect by inhibiting phosphatidate phosphohydrolase , thereby preventing the hydrolysis of phosphatidylcholine . This inhibition leads to an increase in intracellular levels of glycerol-3-phosphate .
Biochemical Pathways
The inhibition of phosphatidate phosphohydrolase alters the metabolic pathway of phosphatidylcholine. The increased levels of glycerol-3-phosphate can affect various biochemical pathways, including lipid metabolism .
Pharmacokinetics
It’s known that rutaretin is relatively poorly absorbed in the intestines . More research is needed to fully understand the ADME properties of Rutaretin and their impact on its bioavailability.
Result of Action
The inhibition of phosphatidate phosphohydrolase by Rutaretin and the subsequent increase in glycerol-3-phosphate levels can have various molecular and cellular effects. For instance, Rutaretin has been shown to have hypoglycemic effects in mice . .
Action Environment
The action, efficacy, and stability of Rutaretin can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the absorption and metabolism of Rutaretin Additionally, factors such as pH and temperature can influence the stability and activity of Rutaretin
Eigenschaften
IUPAC Name |
(2S)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFQELHSZVFPDZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930259 | |
| Record name | 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rutaretin | |
CAS RN |
13895-92-6 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-9-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the biosynthetic pathway of Rutaretin in Ruta graveolens?
A1: Research suggests that Rutaretin biosynthesis in Ruta graveolens involves a complex pathway with multiple intermediates. While the exact pathway remains to be fully elucidated, studies indicate that umbelliferone plays a crucial role. [] Trapping experiments show that marmesin, another furanocoumarin, is efficiently converted into Rutaretin. [] This suggests that marmesin acts as a direct precursor in the biosynthetic pathway. Further research suggests that other furanocoumarins like psoralen, xanthotoxin, and bergapten might also be involved through methoxylation and demethoxylation reactions. []
Q2: What is the molecular structure and formula of Rutaretin?
A2: Rutaretin's molecular formula is C16H14O5. Its structure comprises a furan ring fused with a coumarin moiety. Specifically, it is a 7-hydroxycoumarin with a furan ring attached at the 6 and 7 positions, and a methoxy group at position 8. [, ]
Q3: What is the role of Rutaretin in Ruta graveolens?
A3: While its exact function in the plant remains unclear, Rutaretin, like other furanocoumarins, is thought to contribute to the plant's defense mechanisms against herbivores and pathogens. [] Furanocoumarins are known for their phototoxic properties, which can deter insects and other organisms from feeding on the plant. []
Q4: Are there any known structural analogs of Rutaretin with biological activity?
A5: Yes, several structural analogs of Rutaretin exist, including marmesin, xanthotoxin, and bergapten. These compounds share the core furanocoumarin structure but differ in their substituents. [, ] They exhibit various biological activities, such as anti-inflammatory, anti-cancer, and phototoxic effects. Studying these analogs can provide insights into structure-activity relationships and aid in developing new drugs or pesticides.
Q5: What analytical methods are used to identify and quantify Rutaretin?
A6: Various techniques, including chromatography and spectroscopy, are used to identify and quantify Rutaretin. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly employed to separate and quantify Rutaretin in plant extracts. [] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of Rutaretin. [, ]
Q6: Has the crystal structure of Rutaretin been determined?
A7: Yes, the crystal structure of Rutaretin has been solved using X-ray crystallography. [] This analysis revealed that Rutaretin crystallizes in the monoclinic space group C2. The crystal structure provides valuable information about the molecule's three-dimensional conformation, bond lengths, and angles, which can be crucial for understanding its interactions with biological targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)
